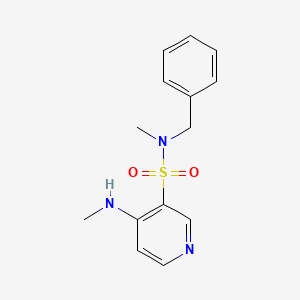
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyrazole ring and an imidazolidinone ring with a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 1-(1H-Pyrazol-4-yl)propan-1-one with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a corresponding imidazolidinone.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Imidazolidinone derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thioxoimidazolidinone moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-(1H-Pyrazol-4-yl)propyl)-2-imidazolidinone: Lacks the thioxo group, which may result in different reactivity and biological activity.
1-(1H-Pyrazol-4-yl)propan-1-one: A simpler compound that serves as a precursor in the synthesis of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one.
Uniqueness
The presence of both the pyrazole and thioxoimidazolidinone rings in this compound provides a unique combination of chemical properties and potential biological activities that are not found in simpler or structurally related compounds .
Propiedades
Fórmula molecular |
C9H12N4OS |
|---|---|
Peso molecular |
224.29 g/mol |
Nombre IUPAC |
3-[1-(1H-pyrazol-4-yl)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H12N4OS/c1-2-7(6-3-11-12-4-6)13-8(14)5-10-9(13)15/h3-4,7H,2,5H2,1H3,(H,10,15)(H,11,12) |
Clave InChI |
MSOSXXLKAXTDBB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CNN=C1)N2C(=O)CNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




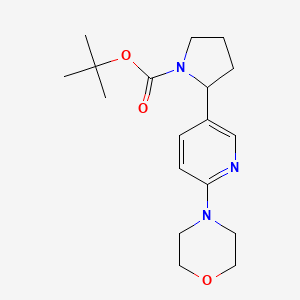
![2-(((5-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11813291.png)

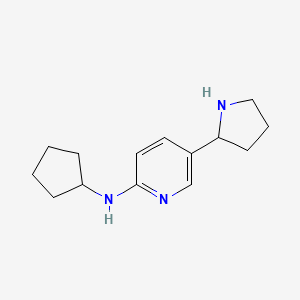
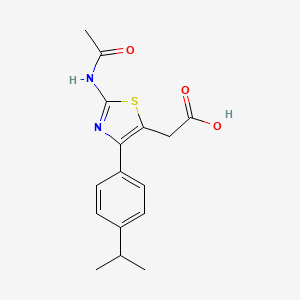
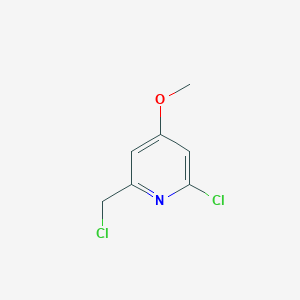


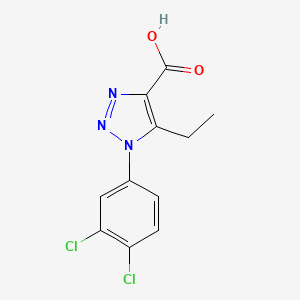
![3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813325.png)
